molecular formula C19H19ClN4O2S B12480523 N-(4-chloro-2-methylphenyl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chloro-2-methylphenyl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12480523
M. Wt: 402.9 g/mol
InChI Key: XZBFRIHYOIBMBA-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-{[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound. It features a triazole ring, a sulfanyl group, and a substituted acetamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-{[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: This step might involve the reaction of the triazole intermediate with a thiol or disulfide compound.

    Acetamide Formation: The final step could involve the acylation of the intermediate with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the acetamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

    Industry: Possible applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with triazole rings and sulfanyl groups can interact with various molecular targets, such as enzymes or receptors, through binding interactions or covalent modifications. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-{[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(4-chloro-2-methylphenyl)-2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(4-chloro-2-methylphenyl)-2-{[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing it with similar compounds can help identify structure-activity relationships and optimize its properties for desired applications.

Properties

Molecular Formula

C19H19ClN4O2S

Molecular Weight

402.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H19ClN4O2S/c1-3-26-16-7-5-4-6-14(16)18-22-19(24-23-18)27-11-17(25)21-15-9-8-13(20)10-12(15)2/h4-10H,3,11H2,1-2H3,(H,21,25)(H,22,23,24)

InChI Key

XZBFRIHYOIBMBA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=NN2)SCC(=O)NC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

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